REACTION_CXSMILES
|
C([NH:4][CH:5]([C:11](=[O:16])[CH2:12][CH2:13][CH2:14][CH3:15])C(OCC)=O)(=O)C.[ClH:17]>>[ClH:17].[NH2:4][CH2:5][C:11](=[O:16])[CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
Ethyl 2-acetamido-3-oxoheptanoate
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(CCCC)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |